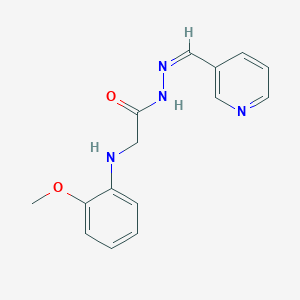![molecular formula C17H16N2O5 B325852 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325852.png)
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetate groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and upregulating the expression of cytoprotective genes such as NQO1 and HO-1. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenyl acetate: A natural antioxidant with similar biological activities.
4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.
Indole derivatives: Known for their diverse biological and clinical applications.
Uniqueness
4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C17H16N2O5 |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16N2O5/c1-11(20)24-15-8-3-12(9-16(15)23-2)10-18-19-17(22)13-4-6-14(21)7-5-13/h3-10,21H,1-2H3,(H,19,22)/b18-10+ |
InChI-Schlüssel |
NVOVMWCDQMVLTF-VCHYOVAHSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dihydroxy-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B325771.png)
![2-[(3-Methylbenzylidene)amino]benzamide](/img/structure/B325774.png)
![2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzamide](/img/structure/B325775.png)
![(6Z)-4-bromo-6-[(3-chloro-2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325777.png)
![3-{[(4-bromo-3-chlorophenyl)imino]methyl}phenol](/img/structure/B325778.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-3-methylbenzohydrazide](/img/structure/B325779.png)
![(8E)-2-AMINO-6-ETHYL-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE](/img/structure/B325784.png)
![4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B325785.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-chlorobenzohydrazide](/img/structure/B325786.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B325788.png)
![2-(2-methoxyanilino)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B325790.png)

![N'-(1-[1,1'-biphenyl]-4-ylethylidene)-2-(2-methoxyanilino)acetohydrazide](/img/structure/B325792.png)
![(4E)-4-[(3-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-one](/img/structure/B325793.png)
